An In-depth Technical Guide to the Synthesis and Properties of 3,5-Di(hydroxymethyl)phenol
An In-depth Technical Guide to the Synthesis and Properties of 3,5-Di(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Di(hydroxymethyl)phenol, a versatile aromatic diol with significant applications in medicinal chemistry, polymer science, and as a synthetic building block. The document details a modern, scalable, and safe synthesis route, moving away from hazardous reagents. It presents a thorough characterization of the compound's physicochemical and spectral properties, supported by tabulated data for easy reference. Detailed experimental protocols for its synthesis and purification are provided, along with graphical representations of the synthetic pathway to aid in laboratory implementation. This guide is intended to be a valuable resource for researchers and professionals engaged in fields requiring the use of this important molecule.
Introduction
3,5-Di(hydroxymethyl)phenol, also known as 5-hydroxy-1,3-benzenedimethanol, is a key intermediate in the synthesis of a variety of complex molecules. Its trifunctional nature, possessing a phenolic hydroxyl group and two primary benzylic alcohols, allows for diverse chemical modifications, making it an attractive component in the design of dendrimers, ligands for metal complexes, and biologically active compounds.[1][2] The phenol moiety is a recurring and significant scaffold in a vast number of approved pharmaceuticals, highlighting the importance of phenol-containing building blocks in drug discovery and development. This guide focuses on a robust and scalable synthetic method that avoids the use of hazardous reducing agents like lithium aluminum hydride (LAH), which have been traditionally employed.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Di(hydroxymethyl)phenol is presented in the table below. These properties are essential for its handling, formulation, and application in various chemical processes.
| Property | Value | Reference |
| IUPAC Name | 3,5-bis(hydroxymethyl)phenol | [3] |
| CAS Number | 153707-56-3 | [3][4] |
| Molecular Formula | C₈H₁₀O₃ | [3][4] |
| Molecular Weight | 154.16 g/mol | [3] |
| Melting Point | 92-95 °C | |
| Boiling Point | 399.6 °C at 760 mmHg (Predicted) | |
| Density | 1.334 g/cm³ (Predicted) | |
| Solubility | Soluble in water, methanol, ethanol, and acetone. | |
| XLogP3-AA | -0.2 | [3] |
| Hydrogen Bond Donor Count | 3 | [3][4] |
| Hydrogen Bond Acceptor Count | 3 | [3][4] |
| Rotatable Bond Count | 2 | [4] |
Synthesis of 3,5-Di(hydroxymethyl)phenol
The recommended synthetic route for 3,5-Di(hydroxymethyl)phenol is a three-step process starting from commercially available 5-hydroxyisophthalic acid. This method is designed for scalability and safety, avoiding the use of hazardous reagents.[1][2]
Synthesis Workflow
Caption: Scalable synthesis of 3,5-Di(hydroxymethyl)phenol.
Experimental Protocols
Step 1: Esterification of 5-Hydroxyisophthalic Acid
This step involves the conversion of the di-carboxylic acid to its corresponding dimethyl ester.
-
Reagents and Materials:
-
5-Hydroxyisophthalic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a suspension of 5-hydroxyisophthalic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.[5]
-
Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 15 hours with continuous stirring.[2]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.[2]
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 5-hydroxyisophthalate as a solid.[2]
-
Step 2: Benzylation of Dimethyl 5-hydroxyisophthalate
The phenolic hydroxyl group is protected as a benzyl ether to prevent its reduction in the subsequent step.
-
Reagents and Materials:
-
Dimethyl 5-hydroxyisophthalate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve dimethyl 5-hydroxyisophthalate in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
To the stirred suspension, add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain dimethyl 5-(benzyloxy)isophthalate.
-
Step 3: Reduction of Dimethyl 5-(benzyloxy)isophthalate
The two ester groups are reduced to primary alcohols using sodium borohydride.
-
Reagents and Materials:
-
Dimethyl 5-(benzyloxy)isophthalate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve dimethyl 5-(benzyloxy)isophthalate in a mixture of THF and methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(benzyloxy)-1,3-bis(hydroxymethyl)benzene.
-
Step 4: Debenzylation to Yield 3,5-Di(hydroxymethyl)phenol
The benzyl protecting group is removed by catalytic hydrogenation to afford the final product.
-
Reagents and Materials:
-
5-(Benzyloxy)-1,3-bis(hydroxymethyl)benzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad).
-
-
Procedure:
-
Dissolve 5-(benzyloxy)-1,3-bis(hydroxymethyl)benzene in ethanol in a flask suitable for hydrogenation.[6]
-
Carefully add 10% Pd/C to the solution.[7]
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).[6][7]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature overnight.[6]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,5-Di(hydroxymethyl)phenol.
-
Purification
The crude 3,5-Di(hydroxymethyl)phenol can be purified by recrystallization.
-
Solvent System: A mixture of ethyl acetate and hexanes is a suitable solvent system for recrystallization.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Gradually add hexanes until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, during which crystals will form.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Spectral Properties
The structural identity and purity of 3,5-Di(hydroxymethyl)phenol are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons. The aromatic protons will appear as distinct signals in the aromatic region, while the methylene protons will be a singlet. The hydroxyl protons of the alcohol and phenol groups will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methylene carbons of the hydroxymethyl groups. The symmetry of the molecule will result in a specific number of distinct carbon signals. A predicted ¹³C NMR spectrum is available in the PubChem database.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 3,5-Di(hydroxymethyl)phenol will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3600-3200 (broad) | O-H stretching (phenolic and alcoholic) |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600 and ~1470 | Aromatic C=C stretching |
| ~1250-1000 | C-O stretching (phenolic and alcoholic) |
UV-Visible (UV-Vis) Spectroscopy
In a suitable solvent like methanol or ethanol, the UV-Vis spectrum of 3,5-Di(hydroxymethyl)phenol is expected to show absorption maxima characteristic of a substituted benzene ring. For phenol itself, a λmax is observed around 270 nm. The substitution pattern of 3,5-Di(hydroxymethyl)phenol will influence the exact position and intensity of the absorption bands.
Applications
3,5-Di(hydroxymethyl)phenol serves as a valuable precursor in several areas of chemical science and drug development:
-
Polymer Chemistry: It is a key monomer for the synthesis of poly(aryl ether) dendrimers and other hyperbranched polymers.[1]
-
Medicinal Chemistry: The phenolic core is a common motif in biologically active molecules, and the two hydroxymethyl groups provide handles for further chemical elaboration to create libraries of compounds for drug screening.
-
Ligand Synthesis: The three hydroxyl groups can act as coordination sites for metal ions, making it a useful building block for the synthesis of novel ligands and metal-organic frameworks (MOFs).[1]
Safety Information
Standard laboratory safety precautions should be followed when handling 3,5-Di(hydroxymethyl)phenol and the reagents used in its synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound and all reagents used.
Conclusion
This technical guide has detailed a modern and scalable synthetic route to 3,5-Di(hydroxymethyl)phenol, along with its key physicochemical and spectral properties. The provided experimental protocols are intended to be a practical resource for researchers in various scientific disciplines. The versatility of this molecule ensures its continued importance as a building block in the development of new materials and therapeutic agents.
References
- 1. 5-Hydroxyisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 2. ijsdr.org [ijsdr.org]
- 3. 3,5-Di(hydroxymethyl)phenol | C8H10O3 | CID 1519415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
